Dibromofluoromethane

描述

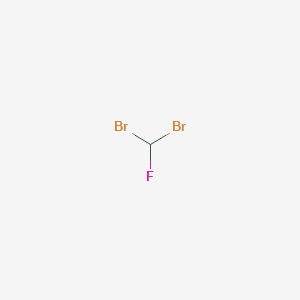

Structure

2D Structure

3D Structure

属性

IUPAC Name |

dibromo(fluoro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBr2F/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUTVFXOEGMHMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBr2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074320 | |

| Record name | Dibromofluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | Dibromofluoromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13741 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1868-53-7 | |

| Record name | Dibromofluoromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1868-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromofluoromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001868537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromofluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromofluoromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBROMOFLUOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0517W9BLP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dibromofluoromethane from Dibromomethane and Antimony(III) Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dibromofluoromethane (CHBr₂F) via the halogen exchange reaction of dibromomethane (B42720) (CH₂Br₂) with antimony(III) fluoride (B91410) (SbF₃). This process, a variant of the Swarts reaction, is a key method for the introduction of fluorine into organic molecules, a critical step in the development of many pharmaceutical compounds. This document outlines the reaction mechanism, detailed experimental protocols, quantitative data, and safety considerations.

Reaction Overview and Mechanism

The synthesis of this compound from dibromomethane is a classic example of a halogen exchange reaction, specifically a Swarts fluorination. In this reaction, the bromine atoms in dibromomethane are replaced by fluorine atoms from a fluorinating agent, in this case, antimony(III) fluoride. The reaction can be catalyzed by the addition of a Lewis acid, such as antimony(V) chloride, which enhances the fluorinating power of the reagent.

The generally accepted mechanism involves the formation of a more reactive fluorinating species, which then proceeds through a nucleophilic substitution pathway.

Reaction Equation:

3CH₂Br₂ + 2SbF₃ → 3CH₂BrF + 2SbBr₃

A potential side reaction is the further fluorination of the product to yield difluoromethane (B1196922) (CH₂F₂). This can be minimized by carefully controlling the stoichiometry of the reactants.[1]

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Dibromomethane | CH₂Br₂ | 173.83 | 97 | 2.497 |

| Antimony(III) Fluoride | SbF₃ | 178.76 | 376 | 4.38 |

| This compound | CHBr₂F | 191.83 | 64.9 | 2.421[2] |

Table 2: Typical Reaction Parameters and Yield

| Parameter | Value | Reference |

| Typical Yield | ~30% | [1] |

| Reaction Time | 6-7 hours | |

| Reaction Temperature | Reflux | |

| Catalyst | Antimony(V) Chloride (optional) | [1] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

3.1. Materials and Equipment

-

Reactants:

-

Equipment:

-

Round-bottom flask (three-necked)

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with magnetic stirrer

-

Distillation apparatus

-

Receiving flask, cooled (e.g., in an ice bath)

-

Standard laboratory glassware

-

Fume hood

-

3.2. Reaction Setup

All glassware must be thoroughly dried before use to prevent the hydrolysis of antimony(III) fluoride. The reaction should be performed in a well-ventilated fume hood.

Caption: Diagram of the experimental setup for this compound synthesis.

3.3. Procedure

-

Charging the Flask: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, place freshly sublimed antimony(III) fluoride. If using a catalyst, add a catalytic amount of antimony(V) chloride.

-

Addition of Dibromomethane: Attach a dropping funnel containing dibromomethane to one of the necks of the flask. Attach a reflux condenser to the central neck.

-

Reaction: Gently heat the flask with stirring. Slowly add the dibromomethane from the dropping funnel to the heated mixture. An exothermic reaction should commence. Maintain the reaction mixture at a gentle reflux for 6-7 hours.

-

Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The crude this compound can be purified by distillation.

-

Distillation: Assemble a distillation apparatus. Carefully distill the reaction mixture, collecting the fraction that boils at approximately 64.9 °C in a cooled receiving flask.

Safety Precautions

4.1. Reagent Handling

-

Dibromomethane (CH₂Br₂): Harmful if swallowed or inhaled. It is a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Antimony(III) Fluoride (SbF₃): Toxic if swallowed, in contact with skin, or if inhaled.[3][4][5] Causes severe skin burns and eye damage.[3][6] It is corrosive.[7] Handle with extreme care in a fume hood, wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles.

-

Antimony(V) Chloride (SbCl₅): Highly corrosive and toxic. Reacts violently with water. Handle with the same precautions as antimony(III) fluoride.

4.2. General Safety

-

The reaction should be conducted in a well-ventilated fume hood.

-

Ensure all glassware is properly secured.

-

Have appropriate spill kits and emergency procedures in place.

-

Dispose of all chemical waste according to institutional and local regulations.

Visualization of Workflow and Reaction Pathway

The following diagrams illustrate the logical workflow of the synthesis and the reaction pathway.

Caption: Logical workflow for the synthesis of this compound.

Caption: Simplified reaction pathway for the formation of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Antimony trifluoride | F3Sb | CID 24554 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical properties of dibromofluoromethane liquid

An In-depth Technical Guide on the Physical Properties of Liquid Dibromofluoromethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CHBr₂F), also known as Halon 1102, is a halomethane derivative with a range of applications, including its use as a reagent in organic synthesis.[1] A thorough understanding of its physical properties is crucial for its safe handling, application in experimental design, and for the accurate modeling of processes in which it is a component. This document provides a detailed overview of the core physical properties of liquid this compound, supplemented with standardized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are summarized below. The data presented has been compiled from various sources to provide a comprehensive reference.

General and Thermodynamic Properties

| Property | Value | Conditions | Reference(s) |

| Molecular Formula | CHBr₂F | [2] | |

| Molar Mass | 191.83 g/mol | [1][3] | |

| Appearance | Liquid, Clear Colourless Oil | Standard | [3][4] |

| Boiling Point | 64.9 °C | [3][5] | |

| 65 °C | [1][2] | ||

| Melting Point | -78 °C | [2][3][5][6] |

Density and Optical Properties

| Property | Value | Conditions | Reference(s) |

| Density | 2.421 g/cm³ | at 20 °C | [3][5] |

| 2.426 g/cm³ | [2][6] | ||

| 2.42 g/mL | [1] | ||

| Refractive Index | 1.468 | [2] |

Solubility

| Property | Value | Reference(s) |

| Solubility in Water | Insoluble | [3][5] |

| Solubility in Organic Solvents | Soluble in alcohol, acetone, benzene, and chloroform | [3] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of liquids like this compound are provided below. These are generalized protocols that can be adapted for the specific substance.

Determination of Density

The density of a liquid can be determined gravimetrically using a pycnometer or a graduated cylinder and a balance.[7]

-

Objective: To measure the mass per unit volume of the liquid.

-

Apparatus: Pycnometer (or graduated cylinder), analytical balance, thermometer.

-

Procedure:

-

Carefully clean and dry the pycnometer and weigh it empty (m₁).

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are present. If using a pycnometer with a stopper, the excess liquid will be expelled through the capillary.

-

Weigh the filled pycnometer (m₂).

-

Record the temperature of the liquid.

-

The mass of the liquid is calculated as (m₂ - m₁).

-

The volume of the liquid is the known volume of the pycnometer.

-

Density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V.[8]

-

Determination of Boiling Point

The boiling point can be determined by distillation or by using a micro-boiling point method.[9][10]

-

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating apparatus (e.g., Thiele tube or aluminum block).[11][12]

-

Procedure (Micro Method):

-

Place a small amount of the liquid into the small test tube.

-

Invert the sealed capillary tube and place it into the liquid in the test tube.

-

Attach the test tube to a thermometer.

-

Heat the apparatus slowly and evenly.[10]

-

A stream of bubbles will emerge from the open end of the capillary tube as the liquid boils.

-

Stop heating when a rapid and continuous stream of bubbles is observed.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube as it cools.[10]

-

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a fundamental property of any optical medium.[13]

-

Objective: To measure the ratio of the speed of light in a vacuum to the speed of light in the liquid.

-

Apparatus: Abbe refractometer, constant temperature water bath, light source (typically a sodium lamp).

-

Procedure:

-

Calibrate the refractometer using a standard sample with a known refractive index.

-

Ensure the prism surfaces are clean and dry.

-

Apply a few drops of the liquid sample onto the lower prism.

-

Close the prisms and allow the temperature to equilibrate by circulating water from the constant temperature bath.

-

Adjust the light source and the refractometer's optics until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Read the refractive index directly from the instrument's scale.

-

Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.[13]

-

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow.[14] The falling sphere viscometer is a common method for its determination.[15]

-

Objective: To measure the internal friction of the liquid.

-

Apparatus: Graduated cylinder or a long vertical tube of known diameter, a sphere of known size and density, stopwatch, thermometer.[16]

-

Procedure:

-

Fill the graduated cylinder with the liquid and allow it to reach thermal equilibrium.

-

Measure the diameter and mass of the sphere to calculate its radius (a) and density (ρs).

-

Gently drop the sphere into the center of the cylinder.

-

Allow the sphere to reach terminal velocity.

-

Measure the time (t) it takes for the sphere to fall a known distance (d) between two marked points in the region of terminal velocity.

-

Calculate the terminal velocity (v = d/t).

-

The viscosity (η) can be calculated using Stokes' Law: η = [2(ρs - ρl)ga²] / 9v, where ρl is the density of the liquid and g is the acceleration due to gravity.[16]

-

Determination of Surface Tension

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible.[17] The drop-weight method using a stalagmometer is a precise technique for its measurement.

-

Objective: To measure the cohesive energy present at the interface of the liquid.

-

Apparatus: Stalagmometer, weighing bottle, analytical balance, beaker.

-

Procedure:

-

Clean the stalagmometer thoroughly.

-

Fill the stalagmometer with the liquid sample.

-

Allow the liquid to flow slowly and form drops at the tip.

-

Collect a specific number of drops (e.g., 20) in a pre-weighed weighing bottle.

-

Weigh the bottle with the drops to determine the total mass of the collected drops.

-

Calculate the average mass of a single drop (m).

-

The surface tension (γ) can be determined by comparison with a reference liquid of known surface tension (γ_ref) and drop mass (m_ref) using the relationship: γ = γ_ref * (m / m_ref).

-

Interrelation of Physical Properties

The physical properties of a liquid are interconnected, stemming from the underlying intermolecular forces and molecular structure. The following diagram illustrates these logical relationships.

References

- 1. This compound (DBFM) — Valliscor [valliscor.com]

- 2. This compound CAS#: 1868-53-7 [m.chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound CAS#: 1868-53-7 [amp.chemicalbook.com]

- 5. ez.restek.com [ez.restek.com]

- 6. This compound [stenutz.eu]

- 7. mt.com [mt.com]

- 8. homesciencetools.com [homesciencetools.com]

- 9. vernier.com [vernier.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. byjus.com [byjus.com]

- 13. athabascau.ca [athabascau.ca]

- 14. uobabylon.edu.iq [uobabylon.edu.iq]

- 15. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]

- 16. How to Measure Viscosity: 10 Steps (with Pictures) - wikiHow [wikihow.com]

- 17. byjus.com [byjus.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of Dibromofluoromethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Geometry

Dibromofluoromethane is a tetrahedral molecule with a central carbon atom bonded to one hydrogen, one fluorine, and two bromine atoms.[1] This arrangement results in a molecule with Cₛ point group symmetry, meaning it has a single plane of symmetry that bisects the H-C-F angle and reflects one bromine atom into the other.

Bond Lengths and Angles

Precise, experimentally determined bond lengths and angles for this compound are not available in published literature. However, computational chemistry provides reliable estimates for these parameters. The data presented in the following table is based on theoretical calculations and should be considered as such.

| Parameter | Atom Pair/Triplet | Calculated Value |

| Bond Lengths (Å) | ||

| C-H | ~1.09 | |

| C-F | ~1.35 | |

| C-Br | ~1.93 | |

| Bond Angles (°) | ||

| ∠ Br-C-Br | ~113 | |

| ∠ F-C-Br | ~108 | |

| ∠ H-C-Br | ~108 | |

| ∠ H-C-F | ~109 |

Note: These values are derived from computational models and serve as approximations. Experimental verification is required for definitive structural parameters.

The Br-C-Br bond angle is predicted to be larger than the ideal tetrahedral angle of 109.5° due to the steric repulsion between the two large bromine atoms. Conversely, the presence of the highly electronegative fluorine atom influences the electron distribution within the molecule, which can also affect bond angles.

Covalent Bonding and Hybridization

The central carbon atom in this compound is sp³ hybridized, forming four single covalent bonds. The significant differences in electronegativity between carbon and the halogen atoms (Fluorine: 3.98, Bromine: 2.96, Carbon: 2.55, Hydrogen: 2.20 on the Pauling scale) result in polar covalent bonds.

-

C-F Bond: This is the most polar bond in the molecule, with a significant partial positive charge on the carbon atom and a partial negative charge on the fluorine atom.

-

C-Br Bonds: These bonds are also polar, though less so than the C-F bond.

-

C-H Bond: This bond has the lowest polarity of the four.

The polarity of these bonds contributes to the overall dipole moment of the molecule.

Intermolecular Forces and Dipole Moment

The physical properties of this compound, such as its boiling point (64.9 °C), are governed by the intermolecular forces between its molecules.[2]

-

London Dispersion Forces: These are temporary, induced-dipole attractions that are present in all molecules. The large, polarizable electron clouds of the two bromine atoms contribute significantly to the strength of the London dispersion forces in this compound.

Hydrogen bonding is not a significant intermolecular force for this compound as it does not have a hydrogen atom bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine.

Experimental Protocols for Structural Determination

The determination of the precise molecular geometry of a molecule like this compound would typically involve gas-phase experimental techniques such as microwave spectroscopy or gas-phase electron diffraction.

Microwave Spectroscopy

Methodology: Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels.

-

Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum sample cell.

-

Microwave Irradiation: The sample is irradiated with microwaves of continuously varying frequency.

-

Detection: A detector measures the absorption of microwave radiation as a function of frequency.

-

Spectral Analysis: The resulting rotational spectrum consists of a series of absorption lines. The frequencies of these lines are used to determine the rotational constants (A, B, and C) of the molecule.

-

Structural Determination: The rotational constants are related to the moments of inertia of the molecule. By analyzing the rotational constants of several isotopically substituted analogues of the molecule (e.g., containing ¹³C or deuterium), a precise set of bond lengths and angles can be determined.

Gas-Phase Electron Diffraction

Methodology: This technique involves scattering a beam of high-energy electrons off a gaseous sample of the molecule. The resulting diffraction pattern provides information about the internuclear distances.

-

Sample Introduction: A jet of gaseous this compound is introduced into a vacuum chamber.

-

Electron Beam Interaction: A monochromatic beam of electrons is directed through the gas jet.

-

Scattering and Detection: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera).

-

Data Analysis: The diffraction pattern consists of a series of concentric rings. The intensity of these rings as a function of the scattering angle is analyzed.

-

Structural Refinement: The experimental scattering data is compared to theoretical scattering patterns calculated for a model of the molecule. The bond lengths, bond angles, and vibrational amplitudes of the model are refined to achieve the best fit with the experimental data.

Molecular Structure Visualization

The following diagram, generated using the DOT language, illustrates the tetrahedral geometry of this compound.

Caption: A 2D representation of the tetrahedral structure of this compound.

Conclusion

This compound possesses a tetrahedral molecular geometry with Cₛ symmetry. Its bonding is characterized by polar covalent sp³-hybridized bonds, with the C-F bond exhibiting the highest polarity. The primary intermolecular forces are dipole-dipole interactions and London dispersion forces, the latter being significant due to the presence of two bromine atoms. While precise experimental data on its bond lengths and angles are currently lacking in the scientific literature, computational methods provide a reliable theoretical model of its structure. Further experimental investigation using techniques such as microwave spectroscopy or gas-phase electron diffraction is necessary to definitively determine its molecular geometry.

References

spectroscopic data of Dibromofluoromethane (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of Dibromofluoromethane

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of small molecules is paramount for identification, purity assessment, and structural elucidation. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound (CHBr₂F).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide key insights into its molecular environment. The data presented here was obtained in deuterated chloroform (B151607) (CDCl₃).[1]

Quantitative NMR Data

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | 7.71 | Doublet (d) | JH-F = 48.3 | CH Br₂F |

| ¹³C | 73.8 | Doublet (d) | JC-F = 315.0 | C HBr₂F |

| ¹⁹F | -84.08 | Doublet (d) | JF-H = 48.9 | CHBr₂F |

| Table 1: NMR Spectroscopic Data for this compound in CDCl₃.[1] |

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A solution of this compound was prepared by dissolving the sample in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.[1][2] Tetramethylsilane (TMS) was used as an internal standard for calibrating the chemical shifts of ¹H and ¹³C spectra to 0.0 ppm.[3] For ¹⁹F NMR, trichlorofluoromethane (B166822) (CFCl₃) is often used as a reference standard (0 ppm).[4]

Instrumentation: The spectra were acquired on a standard NMR spectrometer. For quantitative analysis, it is crucial to ensure complete relaxation of the nuclei between pulses. This can be achieved by increasing the relaxation delay to at least five times the longitudinal relaxation time (T1) of the signals of interest.[5]

Data Acquisition and Processing:

-

¹H NMR: The spectrum was acquired to observe the proton signal.

-

¹³C NMR: Due to the low natural abundance of the ¹³C isotope (about 1.1%), signal averaging is typically employed to obtain a spectrum with a good signal-to-noise ratio.[6] Broadband proton decoupling is often used to simplify the spectrum by removing C-H coupling, although in this case, the coupling to fluorine is the dominant feature.[6]

-

¹⁹F NMR: As a highly sensitive nucleus with 100% natural abundance, ¹⁹F NMR spectra can be acquired relatively quickly.[7]

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational transitions of a molecule when it absorbs infrared radiation. The resulting spectrum provides a unique fingerprint of the molecule's functional groups and overall structure.

Quantitative IR Data

The major vibrational frequencies for this compound are listed below. These frequencies correspond to specific bond-stretching and bending modes within the molecule.

| Frequency (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |

| 3050 | Medium | C-H stretch |

| 1075 | Strong | C-F stretch |

| 650 | Strong | C-Br stretch (asymmetric) |

| 580 | Strong | C-Br stretch (symmetric) |

| 1250 | Medium | C-H bend |

| 400 | Medium | C-Br₂ bend (scissoring) |

| Table 2: Key Infrared Absorption Frequencies for this compound. Data is compiled from typical ranges for halomethanes and publicly available spectra.[8][9][10] |

Experimental Protocol: IR Spectroscopy

Instrumentation: The infrared absorption spectrum of gas-phase this compound can be measured using a Fourier Transform Infrared (FTIR) spectrometer.[11] For condensed phase measurements, a sample can be placed between two salt plates (e.g., KBr or NaCl) and analyzed.[10]

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the solvent and salt plates if applicable) is recorded.

-

The sample is placed in the infrared beam path.

-

The sample spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio.

-

The background spectrum is automatically subtracted from the sample spectrum to yield the final absorption spectrum.[11]

-

For high-resolution studies, the spectrum should be calibrated using known absorption lines of a standard gas like H₂O or CO.[11]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and then sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

Quantitative Mass Spectrometry Data

The mass spectrum of this compound was obtained using electron ionization (EI).[12] The molecular weight of this compound is 191.825 g/mol .[12][13] Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion peak and bromine-containing fragment peaks appear as clusters of signals.

| m/z | Relative Intensity | Assignment (Ion) |

| 190/192/194 | Low | [CH⁷⁹Br₂F]⁺ / [CH⁷⁹Br⁸¹BrF]⁺ / [CH⁸¹Br₂F]⁺ (Molecular Ion Cluster) |

| 111/113 | High | [CH⁷⁹BrF]⁺ / [CH⁸¹BrF]⁺ (Loss of a Br radical) |

| 91/93 | Moderate | [C⁷⁹BrF]⁺ / [C⁸¹BrF]⁺ (Loss of H and Br) or [CH₂⁷⁹Br]⁺ / [CH₂⁸¹Br]⁺ (from rearrangement and loss of BrF) |

| 79/81 | Moderate | [⁷⁹Br]⁺ / [⁸¹Br]⁺ |

| 32 | Moderate | [CH₂F]⁺ (Loss of two Br radicals) |

| Table 3: Major Fragments in the Electron Ionization Mass Spectrum of this compound.[12][14] |

Experimental Protocol: Mass Spectrometry

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used.[13][14]

Ionization: In the ion source, the vaporized this compound molecules are bombarded with a high-energy electron beam (typically 70 eV) in a process called electron ionization (EI).[12] This knocks an electron off the molecule, forming a positively charged molecular ion (M⁺).[15]

Fragmentation: The molecular ions are energetically unstable and subsequently break apart into smaller, charged fragments and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.[16][17]

Detection: The positively charged ions (both the molecular ion and the fragments) are accelerated by an electric field and then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio. A detector then records the abundance of each ion.[15]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. This compound (DBFM) — Valliscor [valliscor.com]

- 2. Chloroform - Wikipedia [en.wikipedia.org]

- 3. C2H4Br2 CH3CHBr2 C-13 nmr spectrum of 1,1-dibromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1,1-dibromoethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. colorado.edu [colorado.edu]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. m.youtube.com [m.youtube.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. Methane, dibromofluoro- [webbook.nist.gov]

- 11. benchchem.com [benchchem.com]

- 12. Methane, dibromofluoro- [webbook.nist.gov]

- 13. Fluorodibromomethane | CHBr2F | CID 61280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. ez.restek.com [ez.restek.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 17. savemyexams.com [savemyexams.com]

An In-depth Technical Guide on the Solubility of Dibromofluoromethane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dibromofluoromethane (CHBr₂F) in organic solvents. Due to the scarcity of publicly available quantitative data, this document focuses on the foundational principles governing its solubility, qualitative descriptions found in the literature, and detailed, generalized experimental protocols for the precise determination of its solubility. This guide is intended to be a valuable resource for researchers utilizing this compound in chemical synthesis, formulation development, and other scientific applications where an understanding of its behavior in solution is critical.

Introduction to this compound

This compound, also known as Halon 1101, is a halomethane with the chemical formula CHBr₂F. It is a dense, colorless liquid at room temperature. Its unique combination of hydrogen, bromine, and fluorine atoms imparts specific physicochemical properties that influence its interactions with various solvents. A thorough understanding of its solubility is essential for its effective use in reaction media, purification processes, and for predicting its environmental fate and transport.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in understanding its solubility characteristics.

| Property | Value |

| Chemical Formula | CHBr₂F |

| Molar Mass | 191.83 g/mol |

| Boiling Point | 64.9 °C |

| Melting Point | -78 °C |

| Density | 2.421 g/cm³ at 20 °C |

Principles of this compound Solubility

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For haloalkanes like this compound, the primary intermolecular forces at play are London dispersion forces and dipole-dipole interactions.

-

Polarity: The presence of the electronegative fluorine and bromine atoms creates a dipole moment in the this compound molecule, making it a polar compound. This polarity suggests a higher solubility in polar organic solvents.

-

Intermolecular Forces: The new intermolecular attractions that form between this compound and the solvent molecules must be strong enough to overcome the existing forces within both the pure solute and the pure solvent.[1]

Although polar, haloalkanes are generally insoluble in water because they cannot form strong hydrogen bonds with water molecules.[2] However, they tend to be soluble in many organic solvents where the energy required to break the existing bonds is balanced by the energy released when new solute-solvent bonds are formed.[1][3]

Qualitative Solubility of this compound

Qualitative information from available literature indicates that this compound is soluble in a range of common organic solvents.[4] This general solubility is a good starting point for solvent selection in various applications.

Table 2: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Alcohol | Soluble[4] |

| Acetone | Soluble[4] |

| Benzene | Soluble[4] |

| Chloroform | Soluble[4] |

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in organic solvents. Therefore, the following table is provided as a template for researchers to record their experimentally determined values. The subsequent sections of this guide provide a detailed protocol for obtaining this critical data.

Table 3: Quantitative Solubility of this compound (User-Determined)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Benzene | ||||

| Chloroform | ||||

| Other |

Experimental Protocols for Determining Solubility

The following are detailed methodologies for the experimental determination of the solubility of this compound, a volatile liquid, in organic solvents.

Static Equilibrium Method (Shake-Flask Method)

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a solvent.

6.1.1. Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath with temperature control (± 0.1 °C)

-

Sealed, gas-tight vials or flasks

-

Gas-tight syringes

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD) or High-Performance Liquid Chromatograph (HPLC) if derivatization is employed.

-

Volumetric flasks and pipettes

6.1.2. Procedure

-

Preparation of Supersaturated Solution: In a sealed vial, add an excess amount of this compound to a known volume or mass of the selected organic solvent. The presence of a distinct, undissolved layer of this compound is necessary to ensure that the solution is saturated.

-

Equilibration: Place the sealed vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent phase remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand in the constant temperature bath for a prolonged period (e.g., 12-24 hours) to allow for complete phase separation.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the solvent phase saturated with this compound) using a gas-tight syringe. It is crucial to avoid disturbing the undissolved solute layer.

-

Sample Analysis:

-

Dilute the withdrawn sample to a known volume with the same organic solvent in a volumetric flask.

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the diluted sample and the standard solutions using a calibrated Gas Chromatograph (GC).

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility: Calculate the solubility of this compound in the organic solvent at the experimental temperature, taking into account the dilution factor. Express the solubility in appropriate units such as g/100 mL, mol/L, or mole fraction.

Dynamic Saturation Method

This method involves flowing a solvent through a column packed with a solid support coated with the solute until the solvent is saturated.

6.2.1. Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

HPLC pump or syringe pump for precise solvent delivery

-

Saturation column (a thermostatted column packed with an inert support, e.g., glass beads or Celite)

-

Constant temperature bath or column heater (± 0.1 °C)

-

Fraction collector or collection vials

-

Gas chromatograph (GC) or other suitable analytical instrument

6.2.2. Procedure

-

Column Preparation: Coat the inert support material with an excess of this compound and pack it into the saturation column.

-

System Equilibration: Place the saturation column in a constant temperature bath or heater. Pump the organic solvent through the column at a low, constant flow rate to ensure that the solvent has sufficient residence time to become saturated with this compound.

-

Sample Collection: Collect the eluent from the column in pre-weighed vials at specific time intervals.

-

Sample Analysis: Determine the mass of the collected eluent and analyze the concentration of this compound in each fraction using a calibrated GC, as described in the static equilibrium method.

-

Confirmation of Saturation: Continue the experiment until the concentration of this compound in the eluent reaches a constant value, which indicates that the solvent is saturated.

-

Calculation of Solubility: The solubility is the constant concentration value obtained from the analysis of the saturated eluent fractions.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the static equilibrium method for determining the solubility of this compound.

Caption: Workflow for the Static Equilibrium Solubility Determination Method.

Conclusion

References

thermochemical properties of Dibromofluoromethane

An In-depth Technical Guide to the Thermochemical Properties of Dibromofluoromethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (CHBr₂F). The information contained herein is intended to support research and development activities where a thorough understanding of the energetic characteristics of this compound is essential. This document summarizes key quantitative data, outlines the methodologies for their determination, and illustrates the relationships and workflows involved in acquiring these properties.

Quantitative Data Summary

The principal thermochemical properties for gaseous this compound at standard conditions (298.15 K and 1 bar) are summarized in the table below. It is important to note that while values for entropy and heat capacity are available from compiled sources, a definitive experimental value for the standard enthalpy of formation is not readily found in the literature. The value presented is a high-quality computational result from the Active Thermochemical Tables (ATcT), which utilizes a thermochemical network approach to derive accurate and internally consistent data.

| Thermodynamic Property | Symbol | Value | Units | Source |

| Standard Molar Enthalpy of Formation (gas) | ΔfH° | -179.3 ± 4.9 | kJ/mol | Active Thermochemical Tables[1] |

| Standard Molar Entropy (gas) | S° | 316.8 | J/(mol·K) | Wikipedia[2] |

| Molar Heat Capacity at Constant Pressure (gas) | Cₚ | 65.1 | J/(mol·K) | Wikipedia[2] |

Methodologies for Determination of Thermochemical Properties

While specific experimental studies detailing the determination of these properties for this compound are not publicly available, this section outlines the standard, widely-accepted experimental and computational protocols for analogous halogenated methanes.

Determination of Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of halogenated organic compounds is typically determined experimentally via combustion calorimetry, often requiring specialized equipment to handle the corrosive products.

Experimental Protocol: Rotating-Bomb Calorimetry

This method is an advancement of static bomb calorimetry, designed for substances that produce corrosive acids upon combustion, such as the hydrohalic acids (HF and HBr) formed from CHBr₂F.

-

Principle: A precisely weighed sample of the substance is combusted in a high-pressure oxygen environment within a sealed vessel (the "bomb"). The heat released by the exothermic reaction is absorbed by a surrounding water bath of known heat capacity. The standard enthalpy of formation is then calculated from the measured heat of combustion using Hess's Law. The rotation of the bomb ensures that the acid products dissolve uniformly in a small amount of water placed inside, leading to a well-defined final state.[3]

-

Apparatus:

-

A high-pressure reaction vessel ("bomb") constructed from a corrosion-resistant alloy.

-

A mechanism to rotate the bomb post-combustion.

-

A water-filled insulating container (calorimeter) with a motorized stirrer.

-

A high-precision thermometer (e.g., a platinum resistance thermometer) with a resolution of at least 0.001 K.

-

An electrical ignition system.

-

-

Procedure Outline:

-

Sample Preparation: A sample of the liquid this compound is encapsulated in a combustible container of known mass and heat of combustion (e.g., a polyester (B1180765) bag).

-

Bomb Setup: The encapsulated sample is placed in a crucible (e.g., platinum) within the bomb. A known mass of a reducing agent solution (e.g., arsenious oxide solution) can be added to the bomb to quantitatively reduce any elemental halogens formed to halide ions.[3] A fuse wire is connected to the ignition circuit and positioned to ignite the sample.

-

Pressurization: The bomb is sealed and purged of air, then filled with pure oxygen to a pressure of approximately 30 atm.

-

Calorimeter Assembly: The bomb is submerged in a precisely known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium.

-

Combustion: The initial temperature is recorded over a period of time to establish a baseline. The sample is then ignited. The bomb is rotated after combustion to ensure complete absorption of the gaseous products.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals until a stable final temperature is reached.

-

Analysis: The corrected temperature rise is determined, accounting for heat exchange with the surroundings. The heat of combustion is calculated from this temperature rise and the total heat capacity of the calorimeter system (determined separately by combusting a standard substance like benzoic acid).

-

Calculation: Using Hess's Law, the standard enthalpy of formation of CHBr₂F is calculated from the experimental heat of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and aqueous HBr and HF).

-

Determination of Standard Molar Entropy (S°) and Heat Capacity (Cₚ)

Standard molar entropy and heat capacity can be determined through two primary routes: direct calorimetric measurement of heat capacity over a range of temperatures or calculation from spectroscopic data using the principles of statistical mechanics.

Experimental Protocol: Adiabatic Calorimetry

This is a precise method for measuring the heat capacity of condensed phases (solid and liquid) from near absolute zero up to room temperature and beyond.

-

Principle: A known quantity of energy (heat) is supplied to a sample in a thermally isolated container (adiabatic conditions), and the resulting temperature increase is measured. The heat capacity is the ratio of the heat added to the temperature change. To determine the standard entropy, heat capacity measurements are made from very low temperatures (approaching 0 K) up to the standard temperature (298.15 K). The entropy is then calculated by integrating Cₚ/T with respect to temperature.

-

Apparatus:

-

A sample vessel (calorimeter) with a heater and a temperature sensor (e.g., platinum resistance thermometer).

-

An adiabatic shield surrounding the calorimeter, with its temperature controlled to match the calorimeter's temperature precisely, thus minimizing heat loss.[4]

-

A high-vacuum system to insulate the calorimeter and shield.

-

A system for precise measurement of electrical energy supplied to the heater.

-

-

Procedure Outline:

-

Sample Loading: A purified, degassed sample of this compound is condensed into the pre-weighed calorimeter vessel at low temperature. The vessel is sealed to contain the volatile liquid.

-

Cooling: The calorimeter is cooled to the lowest starting temperature, typically using liquid helium or nitrogen.

-

Heating Intervals: The sample is heated in a series of steps. In each step, a precisely measured amount of electrical energy is supplied to the calorimeter's heater over a short period.

-

Temperature Measurement: The temperature is allowed to equilibrate after each heating interval, and the temperature rise (ΔT) is recorded.

-

Data Analysis: The heat capacity (Cₚ) at the mean temperature of each interval is calculated. This process is repeated over the entire temperature range.

-

Entropy Calculation: The standard molar entropy at 298.15 K is calculated by numerically integrating the experimental Cₚ(T)/T data from T → 0 K to 298.15 K. This includes accounting for the enthalpies of any phase transitions (e.g., melting).

-

Computational Protocol: Statistical Mechanics from Spectroscopic Data

For an ideal gas, the standard molar entropy and heat capacity can be calculated with high accuracy if the molecular structure and vibrational frequencies are known from spectroscopic experiments or quantum chemical calculations.

-

Principle: The total entropy of a molecule is the sum of translational, rotational, vibrational, and electronic contributions. These contributions are calculated using the molecular partition function, which depends on fundamental molecular parameters.[5]

-

Apparatus:

-

Infrared (IR) and Raman spectrometers to determine the fundamental vibrational frequencies of the molecule.

-

Microwave spectrometer to determine the rotational constants and thus the moments of inertia.

-

-

Procedure Outline:

-

Spectroscopic Analysis: The IR and Raman spectra of gaseous this compound are recorded to identify all fundamental vibrational modes. High-resolution rotational spectroscopy (microwave) is performed to determine the rotational constants (A, B, C).

-

Calculation of Partition Functions:

-

Translational: Calculated using the molecular mass and standard state conditions (temperature and pressure).

-

Rotational: Calculated from the moments of inertia (derived from the rotational constants) and the molecular symmetry number.

-

Vibrational: Calculated using the harmonic oscillator approximation for each of the fundamental vibrational frequencies.

-

-

Calculation of Thermodynamic Properties: The standard molar entropy (S°) and heat capacity (Cₚ) are calculated by summing the contributions from each degree of freedom, using standard statistical mechanics formulas.[5][6]

-

Visualization of Methodologies

The following diagrams illustrate the workflows for determining the .

Caption: Workflow for determining the core .

Caption: Fundamental relationship between Gibbs Free Energy, Enthalpy, and Entropy.

References

- 1. atct.anl.gov [atct.anl.gov]

- 2. osti.gov [osti.gov]

- 3. Formation Enthalpies of C3 and C4 Brominated Hydrocarbons: Bringing Together Classical Thermodynamics, Modern Mass Spectrometry, and High-Level Ab Initio Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CCCBDB Essential Statistical Thermodynamics [cccbdb.nist.gov]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Computational Chemistry of Dibromofluoromethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromofluoromethane (CHBr₂F) is a hydrobromofluorocarbon (HBFC) with applications as a refrigerant, fire suppressant, and in chemical synthesis. Its atmospheric presence and reactivity are of significant interest due to its ozone-depleting potential. Computational chemistry provides a powerful and cost-effective avenue to investigate the molecular properties, thermochemistry, and reaction dynamics of CHBr₂F, offering insights that are often challenging to obtain through experimental methods alone. This guide provides an in-depth overview of the computational methodologies employed to study this compound, summarizes key quantitative data, and outlines its atmospheric degradation pathway.

Introduction

This compound is a halogenated methane (B114726) derivative. Understanding its fundamental chemical and physical properties is crucial for assessing its environmental impact and for its application in various industries. Computational chemistry serves as an indispensable tool in this endeavor, enabling the prediction of molecular structure, vibrational spectra, thermochemical parameters, and reaction mechanisms with a high degree of accuracy. This whitepaper details the theoretical approaches applicable to the study of this compound, with a focus on ab initio and density functional theory (DFT) methods.

Theoretical Background

The computational investigation of a molecule like this compound is grounded in the principles of quantum mechanics. The primary goal is to solve the time-independent Schrödinger equation for the molecular system. However, for a multi-atomic molecule, exact solutions are not feasible, and thus, a range of approximations and computational methods are employed.

Ab Initio Methods

Ab initio methods are based on first principles and do not rely on empirical parameters. They include the Hartree-Fock (HF) method, which provides a good starting point, and more sophisticated post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory (CCSD, CCSD(T)), which systematically improve upon the HF approximation by including electron correlation. Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) is often considered the "gold standard" for its high accuracy in energy calculations.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy based on the electron density rather than the complex many-electron wavefunction. The choice of the exchange-correlation functional is critical in DFT. Common functionals include:

-

Hybrid Functionals: B3LYP, PBE0

-

Meta-GGA Functionals: M06-2X, ωB97X-D

These functionals have been shown to provide reliable results for the thermochemistry and reaction kinetics of halogenated hydrocarbons.

Potential Energy Surfaces

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry.[1] Key features of a PES include minima, which correspond to stable molecules (reactants, products, intermediates), and saddle points, which represent transition states.[2] The study of a PES allows for the determination of reaction pathways and the calculation of activation energies.

Computational Methodologies and Protocols

This section details the computational protocols for investigating the key properties of this compound.

Geometry Optimization and Vibrational Analysis

The first step in most computational studies is to determine the equilibrium geometry of the molecule. This is achieved through an energy minimization procedure. Following geometry optimization, a vibrational frequency analysis is performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.

Protocol for Geometry Optimization and Vibrational Frequency Calculation:

-

Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X).

-

Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended for accurate results.

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.

-

Procedure:

-

Perform a geometry optimization to find the minimum energy structure.

-

Calculate the harmonic vibrational frequencies at the optimized geometry.

-

The calculated frequencies are often scaled by an empirical factor to better match experimental values.

-

Thermochemistry and Bond Dissociation Energy

Computational methods can provide accurate estimates of thermochemical properties such as the enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cv). High-accuracy composite methods like G3, G4, and the correlation consistent Composite Approach (ccCA) are well-suited for this purpose.

The C-Br bond dissociation energy (BDE) is a critical parameter for understanding the reactivity of this compound. It can be calculated as the enthalpy difference between the products (CHBrF• radical and Br• radical) and the reactant (CHBr₂F).

Protocol for Bond Dissociation Energy Calculation:

-

Method: DFT with functionals like M06-2X or ωB97X-D, or higher-level ab initio methods like CCSD(T).

-

Basis Set: A large basis set, such as aug-cc-pVTZ, is recommended.

-

Procedure:

-

Optimize the geometries of the parent molecule (CHBr₂F) and the resulting radicals (CHBrF• and Br•).

-

Perform frequency calculations for all species to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Calculate the BDE using the following equation: BDE = [E(CHBrF•) + E(Br•)] - E(CHBr₂F) + ΔZPVE

-

Atmospheric Degradation Pathway

The atmospheric fate of this compound is primarily determined by its reaction with the hydroxyl radical (•OH). The investigation of this reaction mechanism involves locating the transition state and calculating the activation barrier.

Protocol for Reaction Pathway Analysis (CHBr₂F + •OH):

-

Method: DFT with a functional known to perform well for reaction barriers, such as M06-2X. Single-point energy calculations with a higher-level method like CCSD(T) can be used to refine the energies.

-

Basis Set: 6-311++G(d,p) or a larger basis set.

-

Procedure:

-

Optimize the geometries of the reactants (CHBr₂F and •OH), the pre-reaction complex, the transition state, and the products.

-

Perform a vibrational frequency analysis on all optimized structures. The transition state should have exactly one imaginary frequency corresponding to the reaction coordinate.

-

Calculate the intrinsic reaction coordinate (IRC) to confirm that the transition state connects the reactants and products.

-

Calculate the rate constants using Transition State Theory (TST) or Rice-Ramsperger-Kassel-Marcus (RRKM) theory.

-

Results and Discussion

Molecular Geometry and Properties

The optimized geometry of this compound can be obtained using the protocol described in section 3.1. The key structural parameters are the bond lengths and bond angles.

Vibrational Analysis

The calculated vibrational frequencies of this compound can be compared with experimental infrared spectra to validate the computational method. Each vibrational mode can be assigned to specific molecular motions, such as C-H stretching, C-Br stretching, and bending modes.

Thermochemistry and Bond Dissociation Energies

The calculated thermochemical data and C-Br bond dissociation energy are crucial for understanding the stability and reactivity of this compound.

Table 1: Calculated Thermochemical and Structural Data for this compound

| Property | Value | Computational Method |

| Enthalpy of Formation (0 K) | -33.9 ± 1.2 kcal/mol | G4 |

| C-H Bond Length | 1.088 Å | B3LYP/6-31G(2df,p) |

| C-F Bond Length | 1.353 Å | B3LYP/6-31G(2df,p) |

| C-Br Bond Length | 1.942 Å | B3LYP/6-31G(2df,p) |

| H-C-F Bond Angle | 109.2 ° | B3LYP/6-31G(2df,p) |

| Br-C-Br Bond Angle | 112.5 ° | B3LYP/6-31G(2df,p) |

Data sourced from the NIST Computational Chemistry Comparison and Benchmark Database.

Table 2: Calculated Vibrational Frequencies for this compound

| Mode | Symmetry | Frequency (cm⁻¹) | Computational Method |

| ν1 | A' | 3083 | B3LYP/6-31G(d) |

| ν2 | A' | 1256 | B3LYP/6-31G(d) |

| ν3 | A' | 1073 | B3LYP/6-31G(d) |

| ν4 | A' | 651 | B3LYP/6-31G(d) |

| ν5 | A' | 321 | B3LYP/6-31G(d) |

| ν6 | A' | 221 | B3LYP/6-31G(d) |

| ν7 | A'' | 1152 | B3LYP/6-31G(d) |

| ν8 | A'' | 587 | B3LYP/6-31G(d) |

| ν9 | A'' | 277 | B3LYP/6-31G(d) |

Data sourced from the NIST Computational Chemistry Comparison and Benchmark Database. Frequencies are harmonic and unscaled.

Atmospheric Degradation Pathway

The primary atmospheric sink for this compound is the reaction with the hydroxyl radical. The reaction proceeds via hydrogen abstraction to form a CBr₂F• radical and a water molecule. This radical then reacts with atmospheric oxygen and nitrogen oxides in a complex series of reactions.

The reaction is initiated by the abstraction of a hydrogen atom from CHBr₂F by an OH radical, forming a CBr₂F• radical. This radical rapidly reacts with molecular oxygen to form a peroxy radical (CBr₂FO₂•). The peroxy radical can then react with nitric oxide (NO) to yield an alkoxy radical (CBr₂FO•) and nitrogen dioxide (NO₂). The alkoxy radical is unstable and is expected to dissociate by cleaving a C-Br bond, leading to the formation of carbonyl bromide fluoride (C(O)BrF) and a bromine radical (Br•). The released bromine radical can then participate in catalytic ozone depletion cycles.

Computational Workflow Visualization

The general workflow for the computational study of a molecule like this compound can be visualized as a logical progression of steps, from initial structure generation to the analysis of complex chemical reactions.

Conclusion

Computational chemistry offers a robust and insightful framework for the detailed study of this compound. Through the application of ab initio and DFT methods, it is possible to accurately predict its molecular structure, vibrational spectra, thermochemical properties, and atmospheric degradation pathways. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to further investigate the properties and reactivity of this and other halogenated hydrocarbons. Such studies are essential for a comprehensive understanding of their environmental impact and for the development of safer and more sustainable chemical alternatives.

References

An In-depth Technical Guide to the Discovery and Synthesis of Dibromofluoromethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromofluoromethane (CHBr₂F), a member of the halomethane family, holds significance as a chemical intermediate and a precursor in the synthesis of various fluorinated compounds. Its history is intrinsically linked to the pioneering work on organofluorine chemistry in the late 19th century. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key experimental methodologies related to this compound. Quantitative data for synthetic routes are presented in a structured format, and detailed experimental protocols for its preparation are provided. Furthermore, reaction pathways are visually represented using logical diagrams to facilitate a deeper understanding of the chemical transformations.

Discovery and Historical Context

The synthesis of this compound is rooted in the broader exploration of organofluorine chemistry, with its preparation being a logical extension of the methods developed for introducing fluorine into organic molecules. While a singular "discovery" event is not well-documented, its synthesis is a direct application of the halogen exchange reaction developed by the Belgian chemist Frédéric Swarts in 1892. Swarts' pioneering work involved the use of heavy metal fluorides, most notably antimony(III) fluoride (B91410) (SbF₃), to replace other halogens in organic compounds. This method, now famously known as the Swarts reaction, became the cornerstone for the synthesis of a wide array of fluorinated hydrocarbons.

The first preparations of bromofluoro derivatives of methane (B114726) were part of Swarts' systematic investigation into the properties and reactions of these novel compounds. The synthesis of this compound would have been achieved by the controlled fluorination of a polybrominated methane, such as bromoform (B151600) or dibromomethane (B42720).

Core Synthetic Methodologies

The primary and most historically significant method for the synthesis of this compound is the Swarts reaction, which facilitates halogen exchange. Additionally, this compound serves as a precursor for the synthesis of other fluorinated methanes through reductive debromination.

Halogen Exchange: The Swarts Reaction

The Swarts reaction is the most common method for preparing this compound. It involves the reaction of dibromomethane (CH₂Br₂) with antimony(III) fluoride (SbF₃). A catalyst, such as antimony(V) chloride (SbCl₅) or bromine, is often used to increase the reaction rate and yield. The reaction proceeds through a nucleophilic substitution mechanism where the fluoride from SbF₃ displaces a bromide from dibromomethane.

Reductive Debromination of this compound

This compound can be used to synthesize bromofluoromethane (B51070) (CH₂BrF) via reductive debromination. This reaction typically involves an organotin hydride, such as tributyltin hydride, or a sodium amalgam.[1][2] This process is important for the preparation of monofluoroalkanes and demonstrates a key chemical transformation of this compound.

Quantitative Data on Synthetic Routes

The following table summarizes the key quantitative data for the primary synthesis of this compound and its subsequent reductive debromination.

| Synthesis Method | Precursor(s) | Key Reagents | Temperature (°C) | Reported Yield |

| Halogen Exchange (Swarts Reaction) | Dibromomethane (CH₂Br₂) | Antimony(III) fluoride (SbF₃), Bromine (catalyst) | Not specified in early reports; likely elevated | Moderate to Good (Specific yield data from early reports is scarce) |

| Reductive Debromination | This compound (CHBr₂F) | Tributyltin hydride (Bu₃SnH) | Not specified | ~82% |

| Reductive Debromination | This compound (CHBr₂F) | Sodium Amalgam (Na/Hg) | ~75°C (exothermic) | ~50-53% |

Experimental Protocols

Synthesis of this compound via Swarts Reaction (Representative Protocol)

Materials:

-

Dibromomethane (CH₂Br₂)

-

Antimony(III) fluoride (SbF₃), freshly dried

-

Bromine (Br₂) as a catalyst

-

Reaction flask with a reflux condenser and a distillation setup

-

Heating mantle

-

Collection vessel cooled with an ice bath

Procedure:

-

In a dry reaction flask, place antimony(III) fluoride (SbF₃).

-

Add a catalytic amount of bromine (Br₂) to the flask.

-

Slowly add dibromomethane (CH₂Br₂) to the flask. The reaction is often exothermic and may require initial cooling.

-

Gently heat the mixture to initiate and sustain the reaction. The temperature should be carefully controlled to allow for the distillation of the product as it forms.

-

This compound (boiling point: 64.9 °C) will distill from the reaction mixture.[1]

-

Collect the distillate in a cooled receiving flask.

-

The crude product can be purified by fractional distillation.

Synthesis of Bromofluoromethane by Reductive Debromination of this compound[3]

Materials:

-

This compound (CHBr₂F)

-

Sodium amalgam (0.6-0.7% by weight sodium)

-

Propan-2-ol

-

Water

-

5-liter flask with a water condenser and a -60°C cold trap

-

Stirrer

Procedure:

-

To a 5-liter flask, add sodium amalgam (1 liter), propan-2-ol (2 liters), and water (300 cm³).

-

Add this compound (824 g to 1 kg) to the flask.

-

Stir the mixture rapidly. The reaction is exothermic, and the temperature will rise to approximately 75°C over 30 minutes.

-

Bromofluoromethane (boiling point: 18-20°C) will distill from the reaction mixture.

-

Collect the product in the -60°C cold trap.

-

The reaction is typically complete within 50 minutes from the start of distillation.[3]

Mandatory Visualizations

The following diagrams illustrate the logical flow of the key synthetic pathways described.

References

Quantum Chemical Calculations for Halomethanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halomethanes, methane (B114726) molecules where one or more hydrogen atoms are substituted by halogen atoms (F, Cl, Br, I), are a class of compounds with significant industrial and environmental relevance. Their applications range from refrigerants and solvents to chemical feedstocks. However, their involvement in atmospheric processes, such as ozone depletion, and their potential toxicity necessitate a thorough understanding of their chemical behavior. Quantum chemical calculations have emerged as a powerful tool to elucidate the electronic structure, reactivity, and spectroscopic properties of halomethanes at the molecular level. This guide provides a comprehensive overview of the theoretical and experimental methodologies employed in the computational study of these compounds, presents key quantitative data, and outlines the logical workflows for such investigations.

Theoretical Methodologies

The foundation of quantum chemical calculations for halomethanes lies in solving the time-independent Schrödinger equation. Due to the complexity of this equation for multi-electron systems, various approximation methods are employed.

Density Functional Theory (DFT): DFT is a widely used method for studying halomethanes due to its favorable balance between computational cost and accuracy.[1][2] Functionals such as B3LYP and M06-2X are commonly used to investigate properties like reaction barriers and non-covalent interactions.[1]

Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data.

-

Møller-Plesset Perturbation Theory (MP2): This method is frequently used for studying intermolecular interactions, such as halogen bonding in halomethane complexes.

-

Coupled Cluster (CC) Theory: Methods like CCSD(T) are considered the "gold standard" for high-accuracy calculations of energies and molecular properties.[3]

Composite Methods: These methods, such as CBS-QB3, G3MP2, and G4, combine results from several lower-level calculations to achieve high accuracy for thermochemical data like enthalpies of formation and bond dissociation energies.

Experimental Methodologies

Experimental data is crucial for validating and benchmarking the results of quantum chemical calculations. Two key techniques used in the study of halomethanes are:

Imaging Photoelectron Photoion Coincidence Spectroscopy (iPEPICO):

-

Principle: iPEPICO is a powerful technique that combines photoionization mass spectrometry with photoelectron spectroscopy to study the energetics and dissociation dynamics of ions with high precision.

-

Generalized Protocol:

-

Sample Introduction: A gaseous sample of the halomethane is introduced into a high-vacuum chamber, often through a molecular beam to cool the molecules and simplify their spectra.

-

Ionization: The halomethane molecules are ionized by monochromatic vacuum ultraviolet (VUV) radiation from a synchrotron light source.

-

Electron and Ion Detection: The resulting photoelectrons and photoions are accelerated in opposite directions by an electric field. The kinetic energy of the electrons is analyzed, and the mass-to-charge ratio of the ions is determined by their time-of-flight.

-

Coincidence Measurement: The key feature of iPEPICO is the detection of an electron and its corresponding ion in coincidence. This allows for the selection of ions with a specific internal energy.

-

Data Analysis: By scanning the photon energy, mass-selected threshold photoelectron spectra can be obtained, providing precise ionization and fragmentation appearance energies.

-

Inelastic Neutron Scattering (INS) Spectroscopy:

-

Principle: INS spectroscopy is a technique that probes the vibrational dynamics of molecules. It is particularly sensitive to the motions of hydrogen atoms.

-

Generalized Protocol:

-

Sample Preparation: The halomethane sample, typically in a solid or liquid state, is placed in a suitable container.

-

Neutron Beam Interaction: A monochromatic beam of neutrons is directed at the sample.

-

Scattering Event: The neutrons exchange energy with the sample, exciting its vibrational modes.

-

Energy Analysis: The final energy of the scattered neutrons is measured, and the energy difference corresponds to the vibrational transition energies of the molecule.

-

Spectrum Generation: The intensity of scattered neutrons is recorded as a function of energy transfer, yielding the INS spectrum. This spectrum can be directly compared with theoretical predictions from quantum chemical calculations, such as periodic DFT.

-

Quantitative Data Summary

The following tables summarize key quantitative data for various halomethanes obtained from a combination of experimental measurements and high-level quantum chemical calculations.

Table 1: Enthalpies of Formation (ΔfH°) at 298 K (kJ/mol)

| Molecule | ΔfH° (kJ/mol) | Method/Reference |

| CF3Br | -647.0 ± 3.5 | iPEPICO & Ab initio |

| CF2Br2 | -361.0 ± 7.4 | iPEPICO & Ab initio |

| CFBr3 | -111.6 ± 7.7 | iPEPICO & Ab initio |

| CBr4 | 113.7 ± 4.0 | iPEPICO & Ab initio |

| CCl4 | -94.0 ± 3.2 | iPEPICO & Ab initio |

| CBrClF2 | -446.6 ± 2.7 | iPEPICO & Ab initio |

| CClF3 | -702.1 ± 3.5 | iPEPICO & Ab initio |

| CCl2F2 | -487.8 ± 3.4 | iPEPICO & Ab initio |

| CCl3F | -285.2 ± 3.2 | iPEPICO & Ab initio |

Table 2: Ionization Energies (IE) (eV)

| Molecule | IE (eV) | Method/Reference |

| CHCl3 | 11.47 ± 0.01 | iPEPICO |

| CHClF2 | 12.30 ± 0.02 | iPEPICO |

| CBrClF2 | 11.23 ± 0.03 | iPEPICO |

| CFBr3 | 10.625 ± 0.010 | iPEPICO |

Table 3: Gas-Phase Hydrolysis Reaction Barriers (kcal/mol)

| Molecule | Reaction Barrier (kcal/mol) | Method/Reference |

| CH3F | 19.3 | DFT |

| CH3Cl | 25.1 | DFT |

| CH3Br | 18.8 | DFT |

| CH3I | 20.8 | DFT |

Computational Workflows

The following diagrams illustrate the logical workflows for performing various types of quantum chemical calculations on halomethanes.

Caption: Workflow for calculating thermochemical properties.

Caption: Workflow for investigating a reaction mechanism.

Caption: Workflow for computational spectroscopic analysis.